Hiv-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

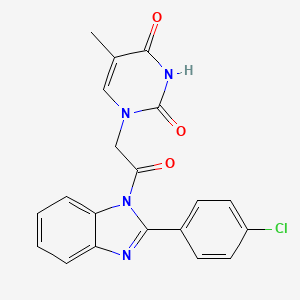

C20H15ClN4O3 |

|---|---|

Molecular Weight |

394.8 g/mol |

IUPAC Name |

1-[2-[2-(4-chlorophenyl)benzimidazol-1-yl]-2-oxoethyl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C20H15ClN4O3/c1-12-10-24(20(28)23-19(12)27)11-17(26)25-16-5-3-2-4-15(16)22-18(25)13-6-8-14(21)9-7-13/h2-10H,11H2,1H3,(H,23,27,28) |

InChI Key |

BTVVXTAPCOUMHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to HIV-1 Enzyme Inhibition: Correcting the Target of Hiv-IN-9 and Exploring the Allosteric Inhibition of Integrase

Disclaimer: Initial research into the compound designated "Hiv-IN-9" reveals a critical discrepancy in its naming. Scientific literature and chemical suppliers identify this compound (also known as Compound 2b) as an inhibitor of HIV Reverse Transcriptase (HIV-RT) , not HIV-1 Integrase (IN). This guide will first present the accurate, documented mechanism and data for this compound. Subsequently, to fulfill the core request for an in-depth guide on a novel integrase inhibition mechanism, this document will provide a comprehensive whitepaper on the action of Allosteric HIV-1 Integrase Inhibitors (ALLINIs) , a cutting-edge class of compounds that truly target HIV-1 integrase through a non-classical mechanism.

Part 1: this compound (Compound 2b) - An Inhibitor of HIV Reverse Transcriptase

This compound is a pyrimidine-based compound identified as a potential anti-HIV agent. Contrary to its designation, its mechanism of action is not through the inhibition of HIV-1 integrase.

Mechanism of Action of this compound

Research indicates that this compound functions as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) .[1] It exhibits a high binding affinity for HIV-RT, the viral enzyme responsible for transcribing the viral RNA genome into DNA—a crucial step for viral replication.[1]

NNRTIs bind to a hydrophobic pocket on the HIV-RT enzyme, distinct from the active site where nucleosides bind.[2][3] This binding induces a conformational change in the enzyme, allosterically inhibiting its function and blocking the DNA polymerization process.[2][3] This prevents the formation of a DNA provirus, thereby halting the viral life cycle.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

| Compound | Target | Assay | Activity Metric | Value | Reference |

| This compound | HIV-1 | Cell-based anti-HIV assay | IC₅₀ | 6.65 µg/mL | --INVALID-LINK-- |

| This compound | CYP3A4, CYP1A2, CYP2C1, CYP2D6 | Enzyme Inhibition Assay | Inhibition | Yes | --INVALID-LINK-- |

Visualization of NNRTI Mechanism

The following diagram illustrates the general mechanism of action for NNRTIs like this compound.

Part 2: A Technical Guide to Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

This section provides an in-depth guide to the mechanism of a novel class of compounds that genuinely target HIV-1 integrase: the Allosteric Integrase Inhibitors (ALLINIs), also known as Integrase-LEDGF Allosteric Inhibitors (INLAIs).

Introduction to HIV-1 Integrase

HIV-1 integrase (IN) is one of the three essential enzymes for viral replication, alongside reverse transcriptase and protease.[4] Its primary role is to catalyze the insertion of the viral DNA into the host cell's genome, a process called integration.[5] This process involves two key catalytic steps:

-

3'-Processing: IN cleaves a dinucleotide from each 3' end of the viral DNA within the cytoplasm.[6]

-

Strand Transfer: Inside the nucleus, IN covalently joins these processed 3' ends to the host cell's DNA.[5]

Integration is mediated by a high-order nucleoprotein complex called the "intasome," which is composed of a tetramer of IN and the two ends of the viral DNA.[6] For efficient integration into active regions of the host chromatin, IN must bind to the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4][7]

Allosteric Integrase Inhibitors (ALLINIs): A Novel Mechanism

Unlike traditional Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir and Dolutegravir that target the enzyme's active site, ALLINIs bind to a different, allosteric site.[4][6][7]

Binding Site: ALLINIs bind to a pocket at the dimer interface of the IN catalytic core domain (CCD).[4][7] Crucially, this is the same pocket where the host-cofactor LEDGF/p75 binds. This dual-target site is central to the multimodal action of these inhibitors.[7][8]

The Multimodal Mechanism of Action

ALLINIs exhibit a unique, two-pronged mechanism of action that disrupts both the early and late stages of the HIV-1 replication cycle.[4][7][9]

3.1 Late-Stage Effect: Inhibition of Virion Maturation (Primary Mechanism) The most potent effect of ALLINIs occurs during the late phase of viral replication, during the assembly of new virions.[9]

-

Induced Hyper-Multimerization: ALLINIs act as "molecular glues," promoting the aberrant and excessive multimerization (or polymerization) of IN proteins within the newly forming viral particle.[7][9]

-

Defective Core Formation: This uncontrolled IN aggregation disrupts the proper formation of the conical viral core.[9]

-

Mislocalization of Viral Genome: Consequently, the viral RNA genome and associated enzymes are mislocalized, often outside the malformed capsid.[9]

-

Non-Infectious Virions: The resulting progeny virions are morphologically defective and non-infectious, unable to carry out reverse transcription in a newly targeted cell.[9]

3.2 Early-Stage Effect: Inhibition of Integration During the early phase of infection (after a virus has entered a cell), ALLINIs can also act by:

-

Competing with LEDGF/p75: By occupying the LEDGF/p75 binding site on integrase, ALLINIs prevent IN from interacting with this crucial host factor.[7][8]

-

Blocking Intasome Assembly: This competition disrupts the formation of a functional intasome complex and inhibits the integration of viral DNA into the host chromosome.[6][8]

The late-stage effect is considered the primary driver of ALLINI potency, as evidenced by their significantly lower EC₅₀ values in multiple-round infection assays compared to single-round assays.[5][10]

Visualization of ALLINI Mechanism of Action

The following diagrams illustrate the key pathways affected by ALLINIs.

Quantitative Data for Representative ALLINIs

The following table summarizes key quantitative data for well-characterized ALLINIs, demonstrating their potency, particularly in multiple-round assays which capture the dominant late-stage effect.

| Compound | Target Assay | Activity Metric | Value (nM) | Reference |

| BI-224436 | IN-LEDGF/p75 Interaction (HTRF) | IC₅₀ | 90 | [5] |

| IN Multimerization | AC₅₀ | 34 | [11] | |

| Antiviral (Multiple-Round, NL4-3) | EC₅₀ | <15 | [10][12] | |

| Antiviral (Single-Round) | EC₅₀ | ~630-9200 | [5] | |

| MUT871 | IN-LEDGF/p75 Interaction (HTRF) | IC₅₀ | 14 | [5] |

| IN Multimerization | AC₅₀ | 23 | [11] | |

| Antiviral (Multiple-Round, HXB2) | EC₅₀ | 1.4 | [11] | |

| Antiviral (Single-Round) | EC₅₀ | 1500 | [5] |

Key Experimental Protocols

6.1 Homogeneous Time-Resolved Fluorescence (HTRF) for IN-LEDGF/p75 Interaction This assay quantifies the inhibition of the binding between HIV-1 Integrase and LEDGF/p75.

-

Principle: Based on Förster's Resonance Energy Transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore.

-

Methodology:

-

Recombinant, purified HIV-1 IN (e.g., tagged with GST) and the Integrase Binding Domain (IBD) of LEDGF/p75 (e.g., tagged with 6xHis) are used.

-

An anti-GST antibody labeled with the donor fluorophore and an anti-His antibody labeled with the acceptor are added.

-

In the absence of an inhibitor, IN and LEDGF/p75 bind, bringing the donor and acceptor into proximity, resulting in a high FRET signal upon excitation.

-

The test compound (ALLINI) is added in varying concentrations. If it inhibits the interaction, the fluorophores are separated, leading to a dose-dependent decrease in the FRET signal.

-

The signal is read at specific wavelengths (e.g., 620 nm for donor, 665 nm for acceptor), and the ratio is used to calculate the percent inhibition and determine the IC₅₀ value.[5][13]

-

6.2 IN Multimerization Assay This assay measures the ability of a compound to induce aberrant oligomerization of IN.

-

Principle: A FRET-based assay similar to the HTRF protocol.

-

Methodology:

-

Two populations of recombinant IN are prepared, each with a different tag (e.g., GST-IN and Maltose Binding Protein (MBP)-IN).

-

The proteins are mixed with donor-labeled anti-GST and acceptor-labeled anti-MBP antibodies.

-

The test compound is added. If it promotes IN-IN interaction, it brings the differently tagged IN proteins together, resulting in a dose-dependent increase in the FRET signal.

-

The signal is measured to determine the AC₅₀ (concentration for 50% of maximum activation).[11][13]

-

6.3 Cell-Based Antiviral Assays (Single vs. Multiple-Round) These assays determine the effective concentration (EC₅₀) of the inhibitor in a cellular context.

-

Principle: Differentiating between early-stage and overall (early + late stage) inhibitory effects.

-

Single-Round Infection Assay:

-

Replication-defective viral particles (e.g., pseudotyped with VSV-G and carrying a luciferase reporter gene) are produced in the absence of the inhibitor.

-

Target cells (e.g., MT-4 cells) are infected with these particles in the presence of varying concentrations of the ALLINI.

-

Inhibition is measured after 48-72 hours by quantifying the reporter gene expression (e.g., luciferase activity).

-

This assay only measures inhibition of early-stage events (entry to integration).[5]

-

-

Multiple-Round Infection Assay:

-

Target cells are infected with replication-competent, wild-type HIV-1.

-

The inhibitor is added, and the infection is allowed to proceed for several days, allowing for multiple cycles of replication.

-

Inhibition is measured by quantifying a viral marker, such as the p24 capsid protein in the supernatant, using an ELISA.

-

This assay measures the compound's total antiviral effect across all stages of the viral lifecycle, capturing both early and late-stage inhibition.[5]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]

Hiv-IN-9: A Technical Guide for Researchers

Abstract

Hiv-IN-9 is a chemical entity identified as a potential inhibitor of the Human Immunodeficiency Virus (HIV). This technical guide provides a detailed overview of its chemical structure, and known properties, and outlines generalized experimental protocols relevant to the evaluation of its potential as a therapeutic agent. Due to the limited publicly available data specific to this compound, this document also presents established methodologies for assessing the antiviral efficacy, cytotoxicity, and metabolic enzyme interactions of novel anti-HIV compounds. Furthermore, it visualizes the HIV life cycle, the primary target of such inhibitors, and the general mechanism of Cytochrome P450 (CYP450) inhibition, a critical aspect of drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically identified as 4-((2-((4-cyanophenyl)amino)-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)-3,5-dimethylbenzonitrile. Its structure is characterized by a central tetrahydroquinazoline core.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-((2-((4-cyanophenyl)amino)-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)-3,5-dimethylbenzonitrile | |

| Molecular Formula | C24H21N5O | |

| Molecular Weight | 395.46 g/mol | |

| CAS Number | 2708201-36-7 | |

| Appearance | Solid powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | 10 mM in DMSO | |

| Storage | Store at -20°C | |

| SMILES | Cc1cc(C#N)cc(C)c1Oc1nccc2c(n1)CCCC2Nc1ccc(C#N)cc1 | |

| InChI Key | Not available |

Pharmacological Properties

This compound has been identified as an inhibitor of HIV, exhibiting a high binding affinity for HIV reverse transcriptase (RT). It also demonstrates inhibitory activity against several cytochrome P450 enzymes.

Pharmacodynamic Properties

A summary of the known pharmacodynamic properties of this compound is presented in Table 2.

| Property | Value | Target | Reference |

| IC50 | 6.65 µg/mL | HIV | |

| Mechanism of Action | HIV Reverse Transcriptase Inhibitor | HIV-RT | |

| CYP Inhibition | CYP3A4, CYP1A2, CYP2C1, CYP2D6 | Cytochrome P450 enzymes |

Experimental Protocols

Detailed experimental protocols for the comprehensive evaluation of novel anti-HIV agents like this compound are crucial for understanding their therapeutic potential. The following sections describe generalized methodologies for key assays.

Antiviral Activity Assay (Cell-Based)

This protocol outlines a common method to determine the in vitro antiviral efficacy of a compound against HIV.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against a specific HIV strain in a susceptible cell line.

Materials:

-

CEM-GFP cell line (or other suitable HIV-susceptible cell line)

-

HIV-1 (e.g., NL4-3 strain)

-

Test compound (this compound)

-

Reference drugs (e.g., Lamivudine, Nevirapine)

-

Complete cell culture medium

-

96-well microtiter plates

-

Flow cytometer

Procedure:

-

Seed CEM-GFP cells into 96-well plates.

-

Prepare serial dilutions of the test compound and reference drugs.

-

Pre-incubate the cells with the different concentrations of the compounds for 2 hours at 37°C.

-

Infect the cells with a predetermined titer of HIV-1.

-

Wash the cells to remove excess virus and replenish the medium containing the respective concentrations of the compounds.

-

Incubate the plates for 48-72 hours at 37°C.

-

Harvest the cells, fix them with 2% formaldehyde/PBS.

-

Analyze the percentage of GFP-expressing (infected) cells by flow cytometry.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This protocol is used to assess the potential toxic effects of the test compound on host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

-

MT-4 cell line (or the same cell line used in the antiviral assay)

-

Test compound (this compound)

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into 96-well plates.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Cytochrome P450 Inhibition Assay

This protocol determines the potential of a compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.

Objective: To determine the IC50 of the test compound against a panel of human CYP450 isoforms.

Materials:

-

Human liver microsomes

-

Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)

-

Test compound (this compound)

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate buffer)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Pre-incubate human liver microsomes with a series of concentrations of the test compound in the incubation buffer.

-

Initiate the reaction by adding the specific substrate and the NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways affected by this compound is essential for its development as a therapeutic agent.

The HIV Life Cycle

This compound is reported to target the reverse transcriptase enzyme, a critical component of the HIV life cycle. The following diagram illustrates the key stages of HIV replication, highlighting the point of intervention for reverse transcriptase inhibitors.

Caption: The HIV life cycle and the target of Reverse Transcriptase inhibitors.

Cytochrome P450 Inhibition

The inhibition of CYP450 enzymes by drugs can lead to significant drug-drug interactions. The diagram below illustrates the general mechanism of competitive inhibition.

Caption: Mechanism of competitive inhibition of a CYP450 enzyme.

Conclusion

This compound presents a promising chemical scaffold for the development of novel anti-HIV therapeutics, specifically targeting the reverse transcriptase enzyme. The information compiled in this guide provides a foundation for further research and development. The outlined experimental protocols offer a systematic approach to thoroughly characterize its biological activity, safety profile, and potential for drug-drug interactions. Further investigations are warranted to fully elucidate the therapeutic potential of this compound.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. The information regarding this compound is based on limited publicly available data, and the experimental protocols provided are generalized. Researchers should adapt these protocols based on their specific experimental needs and safety guidelines.

The Discovery of Pyridinone-Based HIV Integrase Inhibitors

An in-depth analysis of the discovery and synthesis of pyridinone-based HIV integrase inhibitors reveals a complex landscape of dedicated research, with no single, publicly documented compound corresponding to the designation "Hiv-IN-9." However, the exploration for this specific inhibitor illuminates a broader, significant class of compounds characterized by a pyridinone scaffold, which are at the forefront of anti-retroviral therapy research. This guide delves into the core principles of the discovery, synthesis, and evaluation of these vital therapeutic agents.

The discovery of pyridinone-based HIV integrase inhibitors is rooted in the broader effort to develop effective antiretroviral therapies that target different stages of the HIV life cycle. The HIV integrase (IN) enzyme is a critical target because it is essential for the virus to integrate its genetic material into the host cell's DNA, a crucial step for viral replication. Inhibitors of this enzyme can effectively halt the progression of the infection.

Early research into HIV integrase inhibitors identified the importance of metal-chelating pharmacophores, which can bind to the magnesium ions in the active site of the integrase enzyme, thereby blocking its function. This led to the development of various classes of inhibitors, including the notable pyridinone and pyrimidinone carboxamides. These compounds have been shown to be potent inhibitors of the strand transfer step of HIV integration.

The general discovery workflow for these inhibitors typically involves:

-

High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that show inhibitory activity against HIV integrase.

-

Lead Optimization: Modifying the chemical structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. This often involves extensive Structure-Activity Relationship (SAR) studies.

-

Preclinical and Clinical Development: Promising lead compounds undergo rigorous testing in cell-based assays, animal models, and eventually, in human clinical trials.

Mechanism of Action

Pyridinone-based HIV integrase inhibitors primarily function as integrase strand transfer inhibitors (INSTIs). The mechanism involves the inhibitor binding to the active site of the HIV integrase enzyme, chelating the divalent metal ions (typically Mg²⁺) that are essential for its catalytic activity. This binding prevents the integrase from catalyzing the strand transfer reaction, which is the insertion of the viral DNA into the host cell's genome.

Synthesis of Pyridinone-Based HIV Integrase Inhibitors

The synthesis of pyridinone-based HIV integrase inhibitors often involves multi-step reaction sequences. While a specific protocol for a non-existent "this compound" cannot be provided, a general synthetic workflow for a pyridinone carboxamide scaffold can be illustrated. This typically starts from commercially available materials and involves the construction of the core pyridinone ring, followed by the addition of various side chains to optimize biological activity.

A representative synthetic pathway might involve the following key steps:

-

Formation of a Pyridinone Core: Condensation reactions to form the central pyridinone ring structure.

-

Functionalization of the Pyridinone Ring: Introduction of key functional groups, such as a carboxylic acid or its ester, which is a common feature for metal chelation.

-

Amide Coupling: Coupling of the functionalized pyridinone with various amines to introduce diversity and modulate the compound's properties.

General Experimental Protocol for Pyridinone Carboxamide Synthesis

The following is a generalized experimental protocol based on common synthetic routes for this class of compounds.

Step 1: Synthesis of a Dihydropyridinone Intermediate

-

A mixture of an appropriate β-ketoester and an enamine is heated in a suitable solvent (e.g., ethanol, toluene) in the presence of a catalyst (e.g., piperidine, acetic acid) to yield the dihydropyridinone core.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Oxidation to the Pyridinone Core

-

The dihydropyridinone intermediate is oxidized to the corresponding pyridinone using a suitable oxidizing agent (e.g., manganese dioxide, DDQ) in an inert solvent (e.g., dichloromethane, dioxane).

-

The reaction mixture is stirred at room temperature or heated as required.

-

After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The residue is purified by recrystallization or column chromatography.

Step 3: Functionalization (e.g., Ester Hydrolysis)

-

If the pyridinone core contains an ester group, it is hydrolyzed to the corresponding carboxylic acid using a base (e.g., lithium hydroxide, sodium hydroxide) in a mixture of water and an organic solvent (e.g., THF, methanol).

-

The reaction mixture is stirred at room temperature until the hydrolysis is complete.

-

The solution is then acidified, and the resulting carboxylic acid is extracted with an organic solvent.

Step 4: Amide Coupling

-

The pyridinone carboxylic acid is coupled with a desired amine using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, triethylamine) in an anhydrous aprotic solvent (e.g., DMF, dichloromethane).

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen, argon) at room temperature.

-

After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final product is purified by column chromatography or recrystallization.

Biological Evaluation and Quantitative Data

The biological activity of newly synthesized pyridinone-based inhibitors is assessed through a series of in vitro assays.

Experimental Protocols for Biological Assays

HIV-1 Integrase Strand Transfer Assay:

-

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase.

-

Recombinant HIV-1 integrase is incubated with a pre-processed viral DNA substrate and a target DNA substrate in the presence of various concentrations of the test compound.

-

The amount of strand transfer product is quantified, typically using a fluorescence-based method or gel electrophoresis.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antiviral Activity Assay in Cell Culture:

-

This assay determines the efficacy of the compound in inhibiting HIV-1 replication in a cellular context.

-

Human T-cell lines (e.g., MT-4, CEM) are infected with HIV-1 in the presence of serial dilutions of the test compound.

-

After a few days of incubation, the level of viral replication is measured by quantifying a viral marker, such as p24 antigen or reverse transcriptase activity in the cell culture supernatant.

-

The half-maximal effective concentration (EC₅₀) is determined.

Cytotoxicity Assay:

-

This assay is performed to assess the toxicity of the compound to the host cells.

-

Uninfected cells are incubated with the same concentrations of the test compound as in the antiviral assay.

-

Cell viability is measured using a colorimetric assay (e.g., MTT, XTT).

-

The 50% cytotoxic concentration (CC₅₀) is calculated.

-

The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Quantitative Data

The following table summarizes typical biological activity data for a potent pyridinone-based HIV integrase inhibitor. The values are representative and compiled from various sources on this class of compounds.

| Assay | Parameter | Representative Value |

| HIV-1 Integrase Strand Transfer | IC₅₀ | 10 - 100 nM |

| Antiviral Activity (HIV-1 in MT-4 cells) | EC₅₀ | 5 - 50 nM |

| Cytotoxicity (in MT-4 cells) | CC₅₀ | > 10 µM |

| Selectivity Index (SI) | CC₅₀/EC₅₀ | > 200 |

Conclusion

While the specific entity "this compound" remains elusive in public scientific literature, the principles of its potential discovery and synthesis are well-represented by the broader class of pyridinone-based HIV integrase inhibitors. These compounds represent a significant advancement in antiretroviral therapy, offering a potent mechanism of action and a favorable safety profile. The continued exploration and optimization of this chemical scaffold are crucial for the development of next-generation HIV treatments that can overcome drug resistance and improve the quality of life for individuals living with HIV. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this critical field.

An In-depth Technical Guide to the Target Binding Site of the Allosteric HIV Integrase Inhibitor BI-D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of BI-D, a potent allosteric inhibitor of HIV-1 integrase (IN). This document details the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate these characteristics, offering valuable insights for the development of novel anti-HIV therapeutics.

Introduction to HIV-1 Integrase and Allosteric Inhibition

HIV-1 integrase is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.[1][2][3] It is a well-established target for antiretroviral therapy, with integrase strand transfer inhibitors (INSTIs) being a key component of current treatment regimens.[4] A newer class of inhibitors, known as allosteric HIV-1 integrase inhibitors (ALLINIs), offers a distinct mechanism of action.[1][5][6] Unlike INSTIs that target the active site, ALLINIs bind to a different site on the integrase enzyme, inducing aberrant multimerization and disrupting its function.[1][7] BI-D is a potent member of this emerging class of antiretrovirals.[1][5][6]

The BI-D Binding Site on HIV-1 Integrase

BI-D targets a specific pocket at the dimer interface of the HIV-1 integrase catalytic core domain (CCD).[1][8] This site is also the binding pocket for the cellular cofactor lens epithelium-derived growth factor (LEDGF)/p75, which plays a role in tethering the pre-integration complex to the host chromatin.[8][9]

Co-crystal structures of BI-D in complex with a two-domain construct of HIV-1 IN (containing the CCD and the C-terminal domain - CTD) have revealed the precise molecular interactions.[1][5][6] BI-D acts as a "molecular glue," projecting from its primary binding pocket on the CCD dimer to engage with key residues on the CTD of another integrase molecule.[1][6] This drug-induced interaction between the CCD and CTD is aberrant and leads to the formation of non-functional, higher-order integrase multimers.[1][7]

Key interacting residues in the BI-D binding pocket include:

-

On the Catalytic Core Domain (CCD): The principal binding pocket is located at the CCD dimer interface.[1]

-

On the C-terminal Domain (CTD): BI-D engages a triad of invariant residues: Tyrosine 226 (Tyr226), Tryptophan 235 (Trp235), and Lysine 266 (Lys266).[1][6] These interactions are crucial for nucleating the abnormal CCD-CTD interface.

Quantitative Data for BI-D

The following table summarizes the key quantitative data reported for the allosteric integrase inhibitor BI-D.

| Parameter | Value | Description | Reference |

| Antiviral Activity (EC50) | ~12 nM | The concentration of BI-D that inhibits HIV-1 infection by 50% in cell culture. | [1] |

| Binding Affinity (KD) | ~5 nM | The dissociation constant for the binding of Pirmitegravir (a potent ALLINI similar to BI-D) to a CTD-CCD fusion protein of HIV-1 integrase. This value is expected to be in a similar range for BI-D. | [1] |

Experimental Protocols

The characterization of the BI-D binding site and its mechanism of action involved several key experimental techniques.

X-ray Crystallography

High-resolution co-crystal structures of BI-D with HIV-1 integrase were essential for elucidating the atomic details of the binding interaction.

Methodology:

-

Protein Expression and Purification: A protein construct of HIV-1 integrase was engineered for improved solubility and crystallization. This construct typically includes the catalytic core domain (CCD) and the C-terminal domain (CTD), often with specific mutations to prevent aggregation (e.g., F185K) and disrupt normal dimerization (e.g., W243E in the CTD) to favor the drug-induced conformation.[1] The protein was expressed in E. coli and purified using standard chromatography techniques.

-

Crystallization: The purified IN construct was co-crystallized with a molar excess of BI-D. Crystallization conditions were screened using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.[1]

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the resulting crystals at a synchrotron source. The structure was solved using molecular replacement, using previously determined structures of HIV-1 integrase domains as search models. The final model of the IN-BI-D complex was refined to a high resolution (e.g., 1.8 Å).[1]

Antiviral Activity Assays

These assays are used to determine the potency of the inhibitor in preventing HIV-1 replication in cell culture.

Methodology:

-

Cell Culture: A suitable cell line permissive to HIV-1 infection (e.g., T-cell lines) is used.

-

Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 in the presence of serial dilutions of BI-D.

-

Quantification of Viral Replication: After a defined incubation period (typically 3-5 days), the extent of viral replication is measured. This can be done by quantifying the activity of viral enzymes like reverse transcriptase in the cell culture supernatant or by measuring the expression of a reporter gene (e.g., luciferase) engineered into the viral genome.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a dose-response curve.[1]

In Vitro Integrase Aggregation Assays

These assays are used to demonstrate the ability of ALLINIs to induce the aberrant multimerization of recombinant integrase.

Methodology:

-

Protein Preparation: Purified recombinant full-length or domain constructs of HIV-1 integrase are used.

-

Incubation with Inhibitor: The integrase protein is incubated with varying concentrations of BI-D.

-

Detection of Aggregation: The formation of integrase aggregates can be monitored by various techniques, including:

-

Light Scattering: An increase in light scattering indicates the formation of larger protein complexes.

-

Size Exclusion Chromatography (SEC): A shift in the elution profile towards higher molecular weight species indicates oligomerization.

-

Sedimentation Velocity Analytical Ultracentrifugation: This technique can provide detailed information on the size and shape of the protein complexes formed.

-

Visualizations

The following diagrams illustrate the mechanism of action of BI-D and a typical experimental workflow.

Caption: Mechanism of BI-D action on HIV-1 Integrase.

Caption: Workflow for X-ray Crystallography of IN-BI-D Complex.

Conclusion

BI-D represents a promising class of allosteric HIV-1 integrase inhibitors with a unique mechanism of action. By binding to the CCD dimer interface and inducing an aberrant interaction with the CTD, BI-D effectively triggers the formation of non-functional integrase multimers, thereby inhibiting viral replication. The detailed structural and functional characterization of the BI-D binding site provides a solid foundation for the rational design of next-generation allosteric inhibitors with improved potency and resistance profiles, contributing to the ongoing efforts to combat the HIV/AIDS pandemic.

References

- 1. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of the catalytic domain of HIV-1 integrase: similarity to other polynucleotidyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. journals.asm.org [journals.asm.org]

- 6. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization | PLOS Pathogens [journals.plos.org]

- 9. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Characterization of Hiv-IN-9: A Novel HIV-1 Integrase Inhibitor

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Hiv-IN-9, a novel small molecule inhibitor targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. The data presented herein detail the compound's antiviral potency, cytotoxicity, and mechanism of action, establishing a foundation for further preclinical development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV therapeutics.

Quantitative Analysis of In Vitro Activity

The antiviral activity and cellular toxicity of this compound were evaluated in various cell lines. The compound demonstrated potent inhibition of HIV-1 replication with minimal impact on cell viability, indicating a favorable therapeutic index.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Cell Line | Virus Strain | IC50 (nM)a | CC50 (µM)b | Therapeutic Index (TI = CC50/IC50) |

| MT-4 | HIV-1 (IIIB) | 15.2 | > 50 | > 3289 |

| CEM-SS | HIV-1 (RF) | 21.5 | > 50 | > 2325 |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (BaL) | 18.8 | > 50 | > 2660 |

a IC50 (50% inhibitory concentration) is the concentration of the compound that inhibited viral replication by 50%. b CC50 (50% cytotoxic concentration) is the concentration of the compound that reduced cell viability by 50%.

Experimental Protocols

The following section details the methodologies employed to ascertain the in vitro characteristics of this compound.

Cell Viability Assay

The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in MT-4, CEM-SS, and peripheral blood mononuclear cells (PBMCs).

-

Cell Plating: Cells were seeded in 96-well plates at a density of 1 x 104 cells/well.

-

Compound Addition: this compound was serially diluted and added to the wells in triplicate.

-

Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Reagent: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium was aspirated, and 100 µL of DMSO was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The CC50 value was calculated from the dose-response curve.

Antiviral Activity Assay

The anti-HIV activity of this compound was assessed by measuring the inhibition of virus-induced cytopathic effects in MT-4 and CEM-SS cells and by quantifying p24 antigen levels in PBMCs.

-

Cell Infection: MT-4 or CEM-SS cells were infected with HIV-1 (IIIB or RF strain) at a multiplicity of infection (MOI) of 0.01. For PBMCs, infection was carried out with the HIV-1 BaL strain.

-

Compound Treatment: Immediately after infection, serially diluted this compound was added to the infected cells.

-

Incubation: The cultures were incubated for 5-7 days.

-

Quantification of Viral Replication:

-

For MT-4 and CEM-SS cells, viral replication was quantified by measuring cell viability using the MTT assay, as the virus induces cell death.

-

For PBMCs, the concentration of HIV-1 p24 antigen in the culture supernatant was measured using a commercially available ELISA kit.

-

-

Data Analysis: The IC50 value was determined by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: Integrase Inhibition Assay

A cell-free assay was utilized to confirm that this compound directly targets the HIV-1 integrase enzyme.

-

Reaction Mixture Preparation: A reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate (simulating the viral DNA), and an acceptor DNA substrate (simulating the host DNA) was prepared.

-

Inhibitor Addition: this compound was added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The integration reaction was initiated and allowed to proceed for 1 hour at 37°C.

-

Analysis: The products of the integration reaction were analyzed by gel electrophoresis to determine the extent of DNA strand transfer.

-

IC50 Determination: The concentration of this compound that inhibited the integrase activity by 50% was calculated.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound within the context of the HIV life cycle and the experimental workflow for its evaluation.

Caption: HIV-1 life cycle with the inhibitory action of this compound.

The above diagram illustrates the seven stages of the HIV life cycle. This compound acts at the integration step, where the viral DNA is inserted into the host cell's genome. By inhibiting the integrase enzyme, this compound prevents the formation of the provirus, thereby halting the replication cycle.[1]

Caption: Workflow for the in vitro assessment of this compound.

This workflow outlines the logical progression of experiments, from compound synthesis to the final data analysis and reporting. This systematic approach ensures a thorough initial characterization of the compound's properties.

Caption: this compound mechanism of action signaling pathway.

This diagram details the specific molecular pathway targeted by this compound. By binding to the HIV integrase enzyme, the compound disrupts the normal signaling cascade that leads to the integration of viral DNA into the host genome, effectively blocking viral replication.

References

Hiv-IN-9: A Technical Guide on In Vitro Cytotoxicity and Therapeutic Index

Disclaimer: The following technical guide details the cytotoxicity and therapeutic index of a hypothetical HIV integrase inhibitor designated "Hiv-IN-9." As of the date of this document, "this compound" is not a publicly recognized compound, and the data presented herein are illustrative, based on established methodologies in HIV drug discovery. This document is intended for researchers, scientists, and drug development professionals as a representative guide to the evaluation of novel anti-HIV agents.

Introduction

The development of novel Human Immunodeficiency Virus (HIV) inhibitors remains a critical area of research to overcome the challenges of drug resistance and to improve the safety and efficacy of current antiretroviral therapies.[1][2] Integrase strand transfer inhibitors (INSTIs) are a key class of antiretroviral drugs that block the integration of the viral DNA into the host cell's genome, a crucial step in the HIV replication cycle.[1] This guide provides a comprehensive technical overview of the in vitro cytotoxicity and therapeutic index of this compound, a novel, hypothetical HIV integrase inhibitor.

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, comparing the concentration at which it exerts its therapeutic effect to the concentration at which it becomes toxic to cells.[3][4] A higher therapeutic index is desirable, indicating a wider margin between the effective and toxic doses.[3] The key parameters discussed in this guide are the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50).

-

CC50 (50% Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of the host cells in an uninfected cell culture.[3]

-

EC50 (50% Effective Concentration): The concentration of a compound that inhibits 50% of the viral replication in an infected cell culture.[4][5][6]

-

Therapeutic Index (TI) or Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (TI = CC50 / EC50).[3]

This document outlines the detailed experimental protocols for determining these parameters and presents the synthesized data in a structured format. Additionally, it includes visualizations of the experimental workflows and the targeted signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity, antiviral activity, and therapeutic index of the hypothetical compound this compound. The data are presented as mean values ± standard deviation from three independent experiments.

| Compound | Cell Line | CC50 (µM) | EC50 (nM) | Therapeutic Index (TI = CC50/EC50) |

| This compound | MT-4 | > 100 | 5.2 ± 1.3 | > 19,230 |

| Raltegravir (Control) | MT-4 | 85 ± 5.6 | 3.8 ± 0.9 | ~ 22,368 |

Experimental Protocols

Determination of Cytotoxicity (CC50) by MTT Assay

This protocol describes the methodology to assess the cytotoxicity of this compound in MT-4 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

MT-4 human T-cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (stock solution in DMSO)

-

Raltegravir (control compound)

-

MTT solution (5 mg/mL in PBS)

-

Lysis buffer (20% SDS, 50% N,N-dimethylformamide, pH 4.7)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Preparation: Prepare serial dilutions of this compound and the control compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Compound Addition: Add 100 µL of the diluted compounds to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Cell Lysis: Add 100 µL of lysis buffer to each well to solubilize the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated cell control. The CC50 value is determined from the dose-response curve by non-linear regression analysis.

Determination of Anti-HIV Activity (EC50)

This protocol outlines the procedure to determine the antiviral efficacy of this compound against HIV-1 (IIIB strain) in MT-4 cells.

Materials:

-

MT-4 cells

-

HIV-1 (IIIB strain) viral stock

-

Complete RPMI-1640 medium

-

This compound and Raltegravir

-

96-well microtiter plates

-

CO2 incubator

-

Method for quantifying viral replication (e.g., p24 antigen ELISA or a reporter virus assay)

Procedure:

-

Cell Seeding and Infection: Seed MT-4 cells into a 96-well plate at 1 x 10^4 cells/well. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Compound Addition: Immediately after infection, add 100 µL of serial dilutions of this compound and the control compound to the wells. Include infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

-

Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 humidified atmosphere.

-

Quantification of Viral Replication: After incubation, quantify the extent of viral replication. This is commonly done by measuring the amount of p24 capsid protein in the cell supernatant using an ELISA kit.

-

Data Analysis: The percentage of viral inhibition is calculated relative to the virus control. The EC50 value is determined from the dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted HIV integrase pathway and the workflows for the cytotoxicity and antiviral assays.

References

- 1. mdpi.com [mdpi.com]

- 2. Treatment of Advanced HIV in the Modern Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Evaluation of Hiv-IN-9, a Novel HIV-1 Integrase Inhibitor

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The HIV-1 integrase (IN) is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication.[1][2][3] Inhibitors targeting this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.[1][4] Hiv-IN-9 is a novel, investigational small molecule inhibitor designed to target the strand transfer activity of HIV-1 integrase. These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity in cell culture-based assays.

Mechanism of Action

HIV-1 integrase performs two key catalytic functions: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently links the viral DNA to the host chromatin.[1][3] this compound is hypothesized to act as an INSTI. It is believed to chelate the divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase enzyme, thereby blocking the binding of the host DNA and preventing the strand transfer step.[3] This action effectively halts the integration of the viral genome, preventing the establishment of a productive infection.

Below is a diagram illustrating the targeted step in the HIV-1 replication cycle.

References

- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Integrase Inhibitors Acting outside the Active Site Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. HIV Integrase Inhibitors: 20-Year Landmark and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of HIV Integrase Inhibitors in HIV Infectivity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The HIV life cycle presents multiple targets for antiretroviral therapy, one of the most critical being the viral enzyme integrase (IN). HIV integrase is essential for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration.[1][2] This step is crucial for the establishment of a persistent infection. Inhibition of this enzyme effectively blocks the viral replication cycle.

Integrase inhibitors are a class of antiretroviral drugs that specifically target the strand transfer step of the integration process, preventing the viral DNA from being incorporated into the host chromosome.[3] This mechanism of action makes them a powerful component of combination antiretroviral therapy.

These application notes provide detailed protocols for evaluating the efficacy of HIV integrase inhibitors, using a representative inhibitor, in two common types of HIV infectivity assays: a luciferase-based reporter gene assay and a p24 antigen capture assay. While the specific compound "Hiv-IN-9" was not identifiable in available scientific literature, the methodologies described herein are broadly applicable to the characterization of novel integrase inhibitors.

Mechanism of Action of HIV Integrase Inhibitors

HIV integrase carries out two key catalytic reactions: 3'-processing and strand transfer.[2] During 3'-processing, the enzyme removes two nucleotides from each 3' end of the viral DNA.[2] In the subsequent strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[2] Integrase inhibitors bind to the active site of the integrase enzyme, chelating the divalent metal ions essential for its catalytic activity and thereby blocking the strand transfer reaction.[4]

Caption: HIV Life Cycle and the Point of Inhibition by Integrase Inhibitors.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for a potent HIV integrase inhibitor compared to other known antiretroviral agents. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are crucial metrics for evaluating the potency of antiviral compounds.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | EC50 (nM) | Cytotoxicity (CC50 in µM) |

| Representative IN-Inhibitor | Integrase | Luciferase Reporter | HEK293T | 5 | - | >50 |

| Representative IN-Inhibitor | Integrase | p24 Antigen | MT-4 | - | 10 | >50 |

| Raltegravir | Integrase | Various | Various | 2-7 | 5-15 | >100 |

| Zidovudine (AZT) | Reverse Transcriptase | Various | Various | 10-100 | 20-200 | >200 |

| Efavirenz | Reverse Transcriptase | Various | Various | 1-5 | 3-10 | >50 |

Data presented are hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Luciferase-Based HIV-1 Infectivity Assay

This assay provides a rapid and sensitive method for quantifying HIV-1 infection and is suitable for high-throughput screening of inhibitors.[2] It utilizes a single-round infectious HIV-1 vector that expresses a luciferase reporter gene upon successful integration into the host cell genome.

Materials:

-

HEK293T cells

-

HIV-1 vector expressing luciferase (e.g., pNL4-3.Luc.R-E-)

-

VSV-G expression plasmid (for pseudotyping)

-

Transfection reagent

-

Target cells (e.g., TZM-bl cells)

-

Integrase inhibitor stock solution (dissolved in DMSO)

-

Complete cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Experimental Workflow:

Caption: Experimental Workflow for the Luciferase-Based HIV-1 Infectivity Assay.

Procedure:

-

Virus Production: a. One day before transfection, seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Co-transfect the cells with the HIV-1 luciferase vector and the VSV-G expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. After 48 hours, harvest the cell culture supernatant containing the pseudotyped viral particles. d. Clarify the supernatant by centrifugation at 3,000 rpm for 10 minutes to remove cell debris. e. Filter the supernatant through a 0.45 µm filter. f. Determine the virus titer by measuring the p24 antigen concentration using a commercial ELISA kit.[4] Aliquot and store the virus at -80°C.

-

Infectivity Assay: a. Seed target cells (e.g., TZM-bl) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight. b. Prepare serial dilutions of the integrase inhibitor in complete cell culture medium. c. Remove the medium from the cells and add 50 µL of the diluted inhibitor to each well. Include wells with medium only (no virus control) and wells with virus but no inhibitor (positive control). d. Immediately add 50 µL of diluted HIV-1 luciferase virus (at a pre-determined multiplicity of infection, MOI) to each well. e. Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours. f. After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. g. Measure the luciferase activity using a luminometer.

-

Data Analysis: a. Subtract the background luminescence (no virus control) from all readings. b. Normalize the results to the positive control (virus only) to determine the percentage of inhibition for each inhibitor concentration. c. Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: p24 Antigen Capture Assay

This assay measures the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cells, which is a direct indicator of viral replication.[4]

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., MT-4 cells, activated primary CD4+ T cells)

-

Replication-competent HIV-1 strain (e.g., HIV-1 IIIB or a clinical isolate)

-

Integrase inhibitor stock solution (dissolved in DMSO)

-

Complete cell culture medium (RPMI-1640, 10% FBS, 1% Pen-Strep, IL-2 for primary cells)

-

96-well tissue culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Microplate reader

Procedure:

-

Cell Preparation and Infection: a. Seed target cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 MT-4 cells per well). For primary CD4+ T cells, activate them with phytohemagglutinin (PHA) and IL-2 for 2-3 days prior to infection. b. Prepare serial dilutions of the integrase inhibitor in the appropriate cell culture medium. c. Add 100 µL of the diluted inhibitor to the cells. d. Infect the cells with a known amount of HIV-1 (e.g., 100 TCID50). Include appropriate controls (uninfected cells and infected cells without inhibitor). e. Incubate the plate at 37°C in a 5% CO2 incubator.

-

Sample Collection and Analysis: a. On days 3, 5, and 7 post-infection, carefully collect 100 µL of the cell culture supernatant from each well. b. Replace the collected volume with 100 µL of fresh medium containing the corresponding concentration of the inhibitor. c. Clarify the collected supernatants by centrifugation to remove any cells. d. Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's protocol.

-

Data Analysis: a. Generate a standard curve using the p24 standards provided in the ELISA kit. b. Determine the concentration of p24 in each sample from the standard curve. c. Calculate the percentage of inhibition of p24 production for each inhibitor concentration at each time point, relative to the infected control without inhibitor. d. Determine the EC50 value for the peak day of viral replication (usually day 5 or 7) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for assessing the in vitro efficacy of HIV integrase inhibitors. The luciferase-based assay is ideal for high-throughput screening of large compound libraries, while the p24 antigen assay provides a more traditional and physiologically relevant measure of viral replication. Consistent and accurate determination of IC50 and EC50 values is fundamental for the preclinical development of new and potent antiretroviral agents targeting HIV integrase.

References

Hiv-IN-9: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Hiv-IN-9 (also known as Compound 2b), a novel thymidine analogue with potent anti-HIV activity. The information is compiled from primary research and is intended to guide researchers in setting up and performing key experiments to assess the compound's efficacy and safety profile.

Compound Information

This compound is a synthetic thymidine analogue that has demonstrated significant inhibitory activity against Human Immunodeficiency Virus (HIV). It is identified as a potent inhibitor of HIV reverse transcriptase (RT), a critical enzyme for viral replication.

Chemical Structure:

Note: The precise chemical structure can be found in the primary literature.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Line | HIV-1 Strain | Assay Method | Reference |

| IC50 (Anti-HIV Activity) | 6.65 µg/mL | MT-4 | IIIB | p24 antigen capture ELISA | [Srivastava R, et al., 2008] |

| CC50 (Cytotoxicity) | >100 µg/mL | MT-4 | - | MTT Assay | [Srivastava R, et al., 2008] |

| Selectivity Index (SI) | >15 | - | - | CC50/IC50 | [Srivastava R, et al., 2008] |

| HIV-1 RT Inhibition | High Affinity | - | - | RT Inhibition Assay | [Srivastava R, et al., 2008] |

| CYP450 Inhibition | Inhibits CYP3A4, CYP1A2, CYP2C1, and CYP2D6 | - | - | In vitro CYP450 assay | [Srivastava R, et al., 2008] |

Experimental Protocols

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a human T-cell line.

Materials:

-

This compound (Compound 2b)

-

MT-4 human T-cell line

-

HIV-1IIIB strain

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

HIV-1 p24 Antigen Capture ELISA kit

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in culture medium.

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well.

-

Add the diluted this compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Infect the cells with HIV-1IIIB at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration compared to the virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Figure 1: Workflow for the Anti-HIV Activity Assay.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound, assessing its toxicity to the host cells.

Materials:

-

This compound (Compound 2b)

-

MT-4 human T-cell line

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well.

-

Add serial dilutions of this compound to the wells. Include a cell control (no compound).

-

Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the anti-HIV assay (4-5 days).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity for each compound concentration compared to the cell control.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the Cytotoxicity (MTT) Assay.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

-

This compound (Compound 2b)

-

Recombinant HIV-1 Reverse Transcriptase

-

RT assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled thymidine triphosphate)

-

Non-radiolabeled dTTP

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the RT enzyme, poly(rA)-oligo(dT) template-primer, and the diluted this compound. Include an enzyme control (no compound) and a background control (no enzyme).

-

Initiate the reaction by adding a mixture of [³H]-dTTP and non-radiolabeled dTTP.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.

-

Transfer the reaction mixtures to a 96-well filter plate and wash to remove unincorporated [³H]-dTTP.

-

Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of RT inhibition for each compound concentration compared to the enzyme control.

-

Determine the IC50 value for RT inhibition.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the potential of this compound to cause drug-drug interactions by inhibiting major CYP450 enzymes.

Materials:

-

This compound (Compound 2b)

-

Human liver microsomes

-

NADPH regenerating system

-

Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

Specific CYP isoform positive control inhibitors

-

Incubation buffer (e.g., phosphate buffer)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, pre-incubate human liver microsomes with the diluted this compound or a positive control inhibitor at 37°C.

-

Initiate the reaction by adding the specific CYP isoform substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding cold acetonitrile.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of metabolite formation for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value for each CYP isoform.

Mechanism of Action

This compound is a nucleoside reverse transcriptase inhibitor (NRTI). As a thymidine analogue, it is likely phosphorylated intracellularly to its triphosphate form. This active form then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Once incorporated, the modified sugar moiety of this compound likely causes chain termination, thus halting the process of reverse transcription and preventing the synthesis of viral DNA.

Figure 3: Proposed Mechanism of Action for this compound.

Solubility and Stability

Information regarding the solubility and stability of this compound in various solvents and buffer systems should be determined empirically. It is recommended to prepare fresh solutions for each experiment. For stock solutions, DMSO is a common solvent, but its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All work with live HIV should be conducted in a BSL-2+ or BSL-3 facility, following institutional and national guidelines.

Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for clinical use. Researchers should consult the primary literature for a complete understanding of the experimental details and data interpretation.

Hiv-IN-9: A Novel Integrase Strand Transfer Inhibitor for Studying HIV-1 Catalytic Activity

For Research Use Only. Not for use in diagnostic procedures.

Application Notes

Introduction

Hiv-IN-9 is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV).[1][2][3] HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the viral life cycle.[4][5] this compound belongs to the class of integrase strand transfer inhibitors (INSTIs), which specifically target the strand transfer step of the integration process.[2] By binding to the catalytic core domain of HIV integrase, this compound chelates essential metal ions in the active site, thereby preventing the covalent linkage of the viral DNA to the host chromosome.[1][6] These application notes provide an overview of the use of this compound as a tool for studying the catalytic activity of HIV integrase in both biochemical and cellular contexts.

Mechanism of Action

HIV-1 integrase performs two key catalytic reactions: 3'-processing and strand transfer.[4] In the cytoplasm of an infected cell, the viral RNA is reverse-transcribed into a linear double-stranded DNA copy. The integrase enzyme then binds to the ends of this viral DNA and removes a dinucleotide from each 3' end in a process known as 3'-processing.[4][7] The resulting pre-integration complex is then transported into the nucleus, where the integrase catalyzes the strand transfer reaction, inserting the processed viral DNA into the host cell's genome.[4]

This compound, as an INSTI, primarily inhibits the strand transfer reaction. It is highly selective for the integrase-DNA complex, showing a much higher affinity for the enzyme when it is bound to the viral DNA.[1] This selective binding ensures potent inhibition of the integration step with minimal off-target effects.[8]

Applications

-

In vitro studies of HIV-1 integrase activity: this compound can be used in biochemical assays to study the kinetics and mechanism of HIV-1 integrase inhibition. Its high potency makes it an excellent positive control for screening new potential integrase inhibitors.

-

Cell-based antiviral assays: The efficacy of this compound in inhibiting HIV-1 replication can be assessed in various cell-based assays using HIV-infected cell lines or primary cells.[9][10]

-

Drug resistance studies: this compound can be utilized to select for and characterize drug-resistant mutants of HIV-1 integrase, providing insights into the mechanisms of resistance to INSTIs.

-

Structural biology: As a potent inhibitor, this compound can be used in co-crystallization studies with HIV-1 integrase to elucidate the molecular interactions between the inhibitor and the enzyme's active site.

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Assay | Parameter | Value |

| Strand Transfer Inhibition | IC50 | 5 nM |

| 3'-Processing Inhibition | IC50 | 150 nM |

| Recombinant HIV-1 Integrase | Ki | 2.5 nM |

Table 1: Biochemical inhibitory activity of this compound against HIV-1 integrase.

| Cellular Assay | Cell Type | Parameter | Value |

| HIV-1 Replication Inhibition | MT-4 cells | EC50 | 20 nM |

| HIV-1 Replication Inhibition | PBMCs | EC50 | 35 nM |

| Cytotoxicity | MT-4 cells | CC50 | > 10 µM |

| Cytotoxicity | PBMCs | CC50 | > 10 µM |

| Therapeutic Index (CC50/EC50) | MT-4 cells | >500 |

Table 2: Antiviral activity and cytotoxicity of this compound in cell culture.

Experimental Protocols

Biochemical Assay: Strand Transfer Inhibition

This protocol describes a fluorescence-based assay to measure the inhibition of the HIV-1 integrase strand transfer reaction by this compound.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end)

-

Acceptor DNA (oligonucleotide mimicking the host DNA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4 µM ZnCl2)

-

This compound (dissolved in DMSO)

-

Fluorescent plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the recombinant HIV-1 integrase and the donor DNA.

-

Add the different concentrations of this compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the acceptor DNA to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity, which is proportional to the extent of the strand transfer reaction.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Assay: HIV-1 Replication Inhibition

This protocol outlines a method to determine the concentration of this compound that inhibits 50% of HIV-1 replication (EC50) in a cell-based assay.

Materials:

-

MT-4 cells (or other susceptible cell line)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

p24 antigen ELISA kit

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the different concentrations of this compound or DMSO (vehicle control) to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plate at 37°C in a CO2 incubator for 4-5 days.

-

After the incubation period, collect the cell culture supernatant.

-